2-Chloro-4-nitrophenyl-N-acetylglucosaminide 2-Chloro-4-nitrophenyl-N-acetylglucosaminide
Brand Name: Vulcanchem
CAS No.: 103614-82-0
VCID: VC21353858
InChI: InChI=1S/C14H17ClN2O8/c1-6(19)16-11-13(21)12(20)10(5-18)25-14(11)24-9-3-2-7(17(22)23)4-8(9)15/h2-4,10-14,18,20-21H,5H2,1H3,(H,16,19)/t10-,11-,12-,13-,14-/m1/s1
SMILES: CC(=O)NC1C(C(C(OC1OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)CO)O)O
Molecular Formula: C14H17ClN2O8
Molecular Weight: 376.74 g/mol

2-Chloro-4-nitrophenyl-N-acetylglucosaminide

CAS No.: 103614-82-0

Cat. No.: VC21353858

Molecular Formula: C14H17ClN2O8

Molecular Weight: 376.74 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-nitrophenyl-N-acetylglucosaminide - 103614-82-0

Specification

CAS No. 103614-82-0
Molecular Formula C14H17ClN2O8
Molecular Weight 376.74 g/mol
IUPAC Name N-[(2S,3R,4R,5S,6R)-2-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Standard InChI InChI=1S/C14H17ClN2O8/c1-6(19)16-11-13(21)12(20)10(5-18)25-14(11)24-9-3-2-7(17(22)23)4-8(9)15/h2-4,10-14,18,20-21H,5H2,1H3,(H,16,19)/t10-,11-,12-,13-,14-/m1/s1
Standard InChI Key UBBCYDPSFMEFFL-DHGKCCLASA-N
Isomeric SMILES CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)CO)O)O
SMILES CC(=O)NC1C(C(C(OC1OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)CO)O)O
Canonical SMILES CC(=O)NC1C(C(C(OC1OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)CO)O)O

Introduction

Chemical Identity and Structural Properties

Molecular Formula and Weight

The molecular formula of 2-Chloro-4-nitrophenyl-N-acetylglucosaminide is C14H17ClN2O8C_{14}H_{17}ClN_{2}O_{8}, with a molecular weight of approximately 376.74 g/mol . This compound is characterized by its integration of a nitrophenyl group, an acetylglucosaminide moiety, and a chlorine atom.

Structural Characteristics

The structure of 2-Chloro-4-nitrophenyl-N-acetylglucosaminide comprises:

  • A chlorinated nitrophenyl group at the para position.

  • An acetylated glucosamine backbone.

  • Glycosidic linkage connecting the nitrophenyl group to the sugar moiety.

The compound exhibits a high degree of complexity due to its stereochemical centers, with five defined atom stereocenters contributing to its three-dimensional configuration .

Physical Properties

The compound is a solid at room temperature, with an off-white to pale grey appearance . Key physical parameters include:

  • Melting Point: 164–167°C .

  • Boiling Point: Predicted at approximately 700.8°C .

  • Density: 1.58 g/cm³ .

  • Solubility: Slightly soluble in dimethyl sulfoxide (DMSO) and methanol when heated .

Chemical Reactivity

The nitrophenyl group in this compound confers chromogenic properties, allowing it to release a colored aglycone upon enzymatic hydrolysis. This characteristic is pivotal for its use in spectrophotometric assays .

Synthesis and Preparation

Synthetic Pathways

The synthesis of 2-Chloro-4-nitrophenyl-N-acetylglucosaminide typically involves:

  • Acetylation: Protecting the amine group of glucosamine with an acetyl group.

  • Glycosidation: Coupling the acetylated glucosamine with a chlorinated nitrophenol derivative under catalytic conditions.

  • Purification: Crystallization or chromatography to isolate the desired product.

This method ensures high specificity for the beta-anomeric configuration of the glycosidic bond .

Industrial Production

On an industrial scale, this compound is synthesized under controlled conditions to ensure purity and reproducibility. The use of advanced techniques such as high-performance liquid chromatography (HPLC) facilitates quality control during production .

Applications in Biochemical Research

Role in Enzymatic Assays

One of the primary uses of 2-Chloro-4-nitrophenyl-N-acetylglucosaminide is as a substrate for glycosidases such as β-N-acetylhexosaminidases. These enzymes hydrolyze the glycosidic bond, releasing a chromogenic product (2-chloro-4-nitrophenolate) that can be quantified spectrophotometrically at 410 nm . This property makes it invaluable for:

  • Determining enzyme activity.

  • Investigating enzyme kinetics.

  • Screening for enzyme inhibitors.

Use in Glycosyltransferase Reactions

In glycosyltransferase reactions, this compound serves as a donor substrate for transglycosylation processes. These reactions are instrumental in synthesizing novel sugar nucleotides and complex carbohydrates without extensive purification steps .

Applications in Drug Discovery

The study of glycosidases and glycosyltransferases using this compound has implications for drug discovery, particularly in developing inhibitors for diseases such as cancer and lysosomal storage disorders.

Comparative Data Analysis

Below is a comparative table summarizing key properties from multiple sources:

PropertyValue/DescriptionSource
Molecular FormulaC14H17ClN2O8C_{14}H_{17}ClN_{2}O_{8}
Molecular Weight~376.74 g/mol
Melting Point164–167°C
Boiling Point~700.8°C (Predicted)
SolubilitySlightly soluble in DMSO/Methanol
Density1.58 g/cm³
Chromogenic ActivityReleases color upon enzymatic hydrolysis

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